Product packaging for 1-(Piperidin-3-yl)ethanol(Cat. No.:CAS No. 5434-88-8)

1-(Piperidin-3-yl)ethanol

Cat. No.: B3053535
CAS No.: 5434-88-8
M. Wt: 129.2 g/mol
InChI Key: DIIJLQSRNWMPCC-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15126. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B3053535 1-(Piperidin-3-yl)ethanol CAS No. 5434-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-3-2-4-8-5-7/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIJLQSRNWMPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280024
Record name 1-(piperidin-3-yl)ethanol
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Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-88-8
Record name NSC15126
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Record name 1-(piperidin-3-yl)ethanol
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Record name 1-(piperidin-3-yl)ethan-1-ol
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The Enduring Significance of the Piperidine Nucleus in Science

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in chemical and medicinal sciences. researchgate.net This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. ijnrd.orgbohrium.com Its importance stems from its ability to confer desirable physicochemical properties to molecules, such as basicity, which can influence solubility and bioavailability. The flexible, three-dimensional nature of the piperidine scaffold allows for diverse substitutions, enabling the fine-tuning of a compound's biological activity. bohrium.com

The piperidine nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. bohrium.com Consequently, piperidine derivatives have been successfully developed for a wide range of therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netijnrd.org The prevalence of this scaffold in FDA-approved drugs underscores its significance in medicinal chemistry. researchgate.net

1 Piperidin 3 Yl Ethanol: a Versatile Intermediate and Scaffold

1-(Piperidin-3-yl)ethanol, with the chemical formula C7H15NO, serves as a crucial building block in the synthesis of more complex molecules. nih.govbldpharm.com Its academic relevance lies in its role as a key intermediate, providing a versatile platform for the introduction of further chemical diversity. The hydroxyl group of the ethanol (B145695) moiety and the secondary amine of the piperidine (B6355638) ring are reactive sites that can be readily modified through various chemical transformations.

The synthesis of this compound can be achieved through the reduction of 1-(Piperidin-3-yl)ethan-1-one using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This ketone precursor is itself a valuable intermediate in organic synthesis. The chirality of the carbon atom bearing the hydroxyl group in this compound also presents opportunities for the development of stereoselective syntheses and the investigation of enantiomer-specific biological activities. nih.gov

Research Directions for 1 Piperidin 3 Yl Ethanol Derivatives

Strategies for Enantiopure this compound Synthesis

The synthesis of a single enantiomer of a chiral compound, known as enantiopure synthesis, is crucial in pharmacology. Methodologies to achieve this can be broadly categorized into asymmetric synthesis, chiral pool-based synthesis, and methods employing chiral auxiliaries. researchgate.netru.nl

Asymmetric synthesis creates stereogenic centers in a molecule through reactions that favor the formation of one enantiomer or diastereomer over others. nih.gov For piperidine derivatives, these approaches often involve the catalytic asymmetric functionalization of a pre-existing ring or the construction of the ring itself in a stereoselective manner. acs.org

One powerful strategy involves the asymmetric hydrogenation of pyridinium (B92312) salts, which can yield all-cis-substituted piperidines. nih.gov Another modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully used to couple aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org A subsequent reduction step can then furnish the desired enantioenriched 3-substituted piperidine. acs.org This process demonstrates high functional group tolerance, making it a versatile route to a library of chiral piperidines. acs.org Similarly, palladium-catalyzed intramolecular oxidative amination of alkenes using chiral ligands represents another route to enantiomerically enriched piperidines. nih.gov

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. escholarship.org These materials, which include amino acids, terpenes, and carbohydrates, contain pre-existing stereocenters that are incorporated into the final target molecule. ru.nlescholarship.org This strategy, also known as internal asymmetric induction, relies on a chirality center within the reactant to influence the stereochemical outcome of subsequent transformations. ru.nl

For the synthesis of piperidine alkaloids, compounds like (R)-1-(furan-2-yl)ethanol have been used as precursors. researchgate.net This chiral intermediate can be synthesized via the asymmetric bioreduction of the corresponding ketone and serves as a building block for more complex piperidine-containing natural products. researchgate.net The inherent chirality of the starting material guides the formation of new stereocenters during the synthetic sequence.

In this strategy, a chiral molecule, known as a chiral auxiliary, is temporarily attached to an achiral substrate. ru.nl The auxiliary directs the stereochemical course of a reaction, leading to the preferential formation of a single diastereomer. ru.nl After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is also referred to as relayed asymmetric induction. consensus.appru.nl

A practical application of this method is seen in the resolution of racemic 3-(piperidin-3-yl)-1H-indole derivatives, a scaffold closely related to the target compound. In this process, the racemic piperidine derivative is N-alkylated with an enantiopure chiral reagent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. nih.gov This reaction produces a mixture of diastereomers that can be separated using standard chromatographic techniques. nih.gov Subsequent hydrogenolysis removes the chiral auxiliary from the separated diastereomers to yield the pure (R) and (S) enantiomers of the 3-substituted piperidine. nih.gov

EntryRacemic AmineChiral ReagentDiastereomer ProductsYield (%)
11a(R)-I(3R,2S)-2a and (3S,2S)-3a32 / 31
21a(S)-II(3R,2R)-4a and (3S,2R)-5a34 / 33
31b(S)-II(3R,2R)-6b and (3S,2R)-7b30 / 29
41c(S)-II(3R,2R)-8c and (3S,2R)-9c31 / 32
Data sourced from a study on the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. ru.nl This external asymmetric induction is highly efficient as only a small amount of the chiral catalyst is needed to generate large quantities of the enantiomerically enriched product. ru.nl The interaction between the catalyst and the substrates occurs through non-covalent or transient covalent bonds in the transition state. ru.nl

Catalytic systems for enyne cycloisomerization reactions have been instrumental in constructing chiral piperidine cores. beilstein-journals.org For instance, gold-catalyzed reactions can form bicyclic piperidine structures, while rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to 3-substituted tetrahydropyridines. acs.orgbeilstein-journals.org These tetrahydropyridines are versatile intermediates that can be further reduced to the corresponding chiral piperidines. acs.org

Classical and Modern Synthetic Routes to the Piperidine-3-yl Scaffold

The construction of the piperidine-3-yl scaffold is a foundational step in the synthesis of this compound. Both classical and modern organic reactions are employed to build this heterocyclic core.

The Mannich reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds and is frequently used to synthesize piperidine derivatives. researchgate.netacs.org In its classic form, it involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine. The reaction creates a β-amino carbonyl compound, often referred to as a Mannich base, which can serve as an intermediate for piperidone synthesis. researchgate.net

A powerful variant is the nitro-Mannich (aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine. researchgate.net These products are highly versatile intermediates. For example, diastereoselective reductive cyclization of amino acetals prepared via the nitro-Mannich reaction can control the stereochemistry of the resulting piperidine ring. nih.gov Stereoselective Mannich reactions have been extensively reviewed as a primary method to create the core of piperidine alkaloids, with stereocontrol achieved through chiral pool, chiral auxiliary, or asymmetric catalysis strategies. researchgate.netru.nl

Reductive Amination Protocols

Reductive amination is a cornerstone in the synthesis of piperidine derivatives. This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. researchgate.net For the synthesis of this compound, a common precursor is 1-(Piperidin-3-yl)ethan-1-one, which can be reduced to the desired alcohol. The reduction of the ketone group to an alcohol can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The broader strategy of reductive amination is also employed to construct the piperidine ring itself. For instance, the condensation of an amine with a diketone, followed by reduction, can lead to the formation of the heterocyclic ring. mdpi.com The choice of catalyst and reducing agent is critical to control the stereoselectivity of the reaction. While traditional methods often rely on stoichiometric reducing agents, modern approaches utilize catalytic hydrogenation with noble metal catalysts such as platinum, palladium, or nickel, which are often more efficient and sustainable. researchgate.net

A patented method for a derivative involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone using sodium borohydride in the presence of titanium isopropoxide and an ammonia-ethanol solution, highlighting the industrial relevance of this approach.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a key step in the synthesis of this compound and its analogs. Various cyclization strategies have been developed to achieve this transformation efficiently.

One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by metal complexes such as those containing Iridium. organic-chemistry.org Another strategy is the intramolecular cyclization of amino alcohols, which can be facilitated by converting the alcohol to a good leaving group, followed by intramolecular nucleophilic attack by the amine. organic-chemistry.org

Radical cyclization presents another avenue, where radical species are generated and undergo intramolecular addition to form the piperidine ring. For example, triethylborane (B153662) can initiate a radical cascade to form polysubstituted piperidines from 1,6-enynes. mdpi.com Additionally, iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) offers a method for the formation of piperidinone intermediates, which can be further reduced. mdpi.com

Recent advances also include palladium-catalyzed migratory 1,1-cycloannulation of unactivated alkenes, which provides a versatile method for constructing a range of azaheterocycles, including piperidines. acs.org

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile in organic synthesis and have been instrumental in the development of new methods for constructing piperidine rings and their derivatives. acs.org These catalysts are known for their ability to facilitate a wide range of coupling reactions and cyclizations under mild conditions. researchgate.net

Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)2(TFA)2 catalyst is one such method that provides access to various six-membered nitrogen heterocycles. organic-chemistry.org Palladium-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes has also been shown to produce six-membered N-heterocycles. mdpi.com

Furthermore, palladium-catalyzed reactions are crucial for the functionalization of the piperidine ring. For example, the Suzuki-Miyaura cross-coupling reaction can be used to introduce aryl groups onto the piperidine nitrogen, a common structural motif in many pharmaceuticals. tandfonline.com The Heck reaction is another powerful tool for creating carbon-carbon bonds, allowing for the synthesis of complex disubstituted piperidines.

A novel palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles has been developed for the synthesis of piperazine (B1678402) and piperazinone compounds, showcasing the broad utility of palladium catalysis in heterocycle synthesis. acs.org

Microwave-Assisted Synthesis of Piperidine-Containing Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtsijournals.com This technology is particularly beneficial for the synthesis of heterocyclic compounds like piperidines. mdpi.com

The application of microwave irradiation has been reported for various steps in the synthesis of piperidine-containing molecules. For instance, the cyclocondensation of alkyl dihalides with primary amines to form cyclic amines can be efficiently carried out under microwave irradiation in an aqueous medium. organic-chemistry.org

In the context of functionalizing piperidine scaffolds, microwave-assisted palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been successfully employed. mdpi.com For example, the synthesis of 1-aryl-2-(trimethylsilyl)acetylene derivatives through the coupling of trimethylsilylacetylene (B32187) with aryl halides can be achieved in minutes under microwave irradiation. mdpi.com This rapid and efficient methodology is valuable for creating libraries of compounds for drug discovery. mdpi.com

A study on the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones demonstrated that all reaction steps, from the initial condensation to the final cyclization, could be effectively performed under microwave irradiation, resulting in appreciable yields. tsijournals.comtsijournals.com

Enzymatic and Biocatalytic Synthesis of Chiral Piperidine Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of enzymatic and biocatalytic methods for the synthesis of chiral building blocks. acs.org Biocatalysis offers several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.govacs.org

For the synthesis of chiral piperidines, a chemo-enzymatic approach combining chemical synthesis with biocatalysis has proven effective. nih.govacs.org A key strategy involves the asymmetric dearomatization of activated pyridines. One such method employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.govacs.org

Enzymes such as ω-transaminases, imine reductases (IREDs), and alcohol dehydrogenases are being utilized in multi-enzyme cascades to produce chiral piperidines from simple precursors. manchester.ac.uk For example, an in vitro cascade involving galactose oxidase and an imine reductase has been developed for the synthesis of the valuable drug precursor 3-aminopiperidine. manchester.ac.uk These biocatalytic routes are being explored to provide sustainable alternatives to traditional chemical syntheses for valuable pharmaceutical intermediates. ukri.org

Below is a table summarizing various synthetic approaches for piperidine derivatives:

Synthesis MethodKey FeaturesCatalyst/ReagentsTargetReference
Reductive Amination Formation of imine followed by reduction.Sodium borohydride, Lithium aluminum hydride, Pd/CThis compound
Cyclization Intramolecular ring formation.Iridium complexes, Triethylborane, Iron catalystsPiperidine ring mdpi.comorganic-chemistry.org
Palladium-Catalysis Versatile C-C and C-N bond formation.Pd(DMSO)2(TFA)2, Pd(PPh3)4Substituted piperidines mdpi.comorganic-chemistry.org
Microwave-Assisted Accelerated reaction rates, higher yields.Microwave irradiationPiperidine derivatives tandfonline.comtsijournals.commdpi.comtsijournals.com
Biocatalysis High stereoselectivity, mild conditions.Amine oxidase, Imine reductaseChiral piperidines nih.govacs.orgmanchester.ac.uk

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of this compound. Both ¹H-NMR and ¹³C-NMR are employed to map the connectivity of atoms and assess the purity of the sample.

¹H-NMR (Proton NMR): In a typical ¹H-NMR spectrum of a related piperidine derivative, specific proton signals can be assigned to different parts of the molecule. For instance, in a study of 1-(piperidin-3-yl)thymine amides, the protons on the piperidine ring appeared as multiplets in the range of δ 1.75-4.55 ppm. semanticscholar.org The protons on the piperidin-4-yl and piperidin-5-yl positions typically appear as multiplets between δ 1.75-2.10 ppm, while the protons on the piperidin-2-yl and piperidin-6-yl positions are observed at δ 2.62-4.16 ppm. semanticscholar.org The proton attached to the piperidin-3-yl carbon is generally found further downfield, around δ 4.34-4.55 ppm. semanticscholar.org

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides complementary information about the carbon skeleton. For a substituted piperidine ring, the carbon signals are typically observed in the aliphatic region. In a related compound, the piperidin-3-yl carbon appeared at δ 53.64 ppm, while the piperidin-2-yl and piperidin-6-yl carbons were found at δ 60.38 and 47.63 ppm, respectively. semanticscholar.org The broadness of signals for carbons adjacent to the nitrogen in the piperidine ring can indicate the presence of rotamers due to the tert-butoxycarbonyl (Boc) protecting group, if present.

Interactive Data Table: Representative NMR Data for Substituted Piperidine Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Assignment
¹H1.75-2.10Piperidin-4-yl, Piperidin-5-yl
¹H2.62-4.16Piperidin-2-yl, Piperidin-6-yl
¹H4.34-4.55Piperidin-3-yl
¹³C~24-32Piperidin-4-yl, Piperidin-5-yl
¹³C~47-61Piperidin-2-yl, Piperidin-6-yl
¹³C~53Piperidin-3-yl

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is utilized to confirm the presence of key functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key expected vibrational bands for this compound include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine in the piperidine ring.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the stretching of C-H bonds in the piperidine ring and the ethyl group.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range, indicative of the carbon-oxygen single bond of the alcohol.

In studies of related pyrimidine-4-yl-ethanol derivatives, characteristic IR bands were observed for the hydroxyl group (around 3265-3424 cm⁻¹) and C-H bonds (around 2848-2955 cm⁻¹). tandfonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). scispace.com The molecular formula of this compound is C₇H₁₅NO, which corresponds to a molecular weight of approximately 129.20 g/mol . nih.gov

In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 130.12. uni.lu HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. scispace.com For example, the HRMS of a related compound, 1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, was used to confirm its molecular formula. semanticscholar.org

Crystallographic Studies for Absolute Configuration and Solid-State Structure

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state, including the absolute configuration of chiral centers.

Single Crystal X-Ray Diffraction (SCXRD)

For a chiral molecule like this compound, SCXRD can be used to determine the absolute configuration of the stereocenters, provided a suitable crystal is obtained and, in some cases, anomalous dispersion is utilized.

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are essential for separating the enantiomers of chiral compounds like this compound and determining the enantiomeric purity of a sample.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently employed. researchgate.net The separation is achieved due to the differential interactions of the enantiomers with the chiral environment of the stationary phase. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, plays a crucial role in achieving optimal separation. researchgate.net

For instance, the enantiomers of related 3-(piperidin-3-yl)-1H-indole derivatives were successfully separated using a LUX Cellulose-3 column with a mobile phase of hexane and ethanol containing a small amount of diisopropylamine. nih.gov The resolution of enantiomers can be highly sensitive to the mobile phase composition, with small changes in the alcohol concentration significantly affecting the separation. researchgate.net The purity of the separated enantiomers is typically determined by comparing their retention times and peak areas in the chromatogram. nih.gov

Interactive Data Table: Chromatographic Conditions for Enantiomeric Separation of Piperidine Derivatives

Technique Chiral Stationary Phase Mobile Phase Detection
Chiral HPLCLUX Cellulose-3Hexane/Ethanol/DiisopropylamineUV (220 nm)
Chiral HPLCChiralpak AD-H or OD-HHexane/IsopropanolNot Specified
Chiral HPLCNot SpecifiedHexane/2-PropanolNot Specified

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a specialized liquid chromatography technique that is indispensable for the separation of enantiomers. Given that this compound has a chiral center, the separation of its enantiomers is critical for understanding its specific biological and chemical activities.

The resolution of racemic mixtures of piperidine derivatives is often achieved using columns packed with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are frequently employed for the enantioseparation of a wide range of chiral compounds. researchgate.netchromatographyonline.com The selection of an appropriate CSP is a critical step, and immobilized polysaccharide CSPs have gained importance due to their compatibility with a broader range of solvents. springernature.com The separation mechanism hinges on the differential interactions, such as hydrogen bonding and steric effects, between the enantiomers and the chiral stationary phase.

For basic compounds like piperidine derivatives, the mobile phase composition is optimized to achieve efficient separation. It often consists of a mixture of a non-polar solvent like n-hexane and a more polar organic modifier such as ethanol or isopropanol. researchgate.net To improve the peak shape and reduce tailing, a small amount of a basic additive, like diethylamine (B46881) (DEA), is often included in the mobile phase. researchgate.net In some cases, pre-column derivatization with a suitable agent is performed to introduce a chromophore, which aids in UV detection and can enhance chiral recognition. asianpubs.orgnih.gov

A hypothetical, yet representative, set of conditions for the chiral HPLC separation of a piperidine derivative is detailed in the interactive data table below.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantioseparation

ParameterCondition
Column Chiralpak IA or IB (Immobilized amylose or cellulose-based)
Mobile Phase n-Hexane/Ethanol/Diethylamine (e.g., 85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Temperature 25 °C
Injection Volume 10 µL

Under such conditions, the enantiomers of this compound would elute at different retention times, enabling their individual quantification. The resolution between the enantiomeric peaks is a key measure of the separation's success. nih.gov This analytical capability is crucial for the quality control of enantiomerically pure forms of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net It is highly effective for determining the purity of volatile compounds like this compound and identifying any impurities. mmu.ac.uk

In a GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a capillary column. ekb.eg For piperidine derivatives, a column with a non-polar or mid-polarity stationary phase is often used. The temperature of the GC oven is typically programmed to increase gradually, allowing for the separation of compounds based on their boiling points and chemical properties. oup.com

As each separated component exits the GC column, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. semanticscholar.org This mass spectrum acts as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries. scispace.com The fragmentation pattern provides valuable structural information. For instance, in the mass spectrum of a piperidine derivative, one might observe the molecular ion peak as well as characteristic fragment ions resulting from the cleavage of the piperidine ring or its substituents. oup.com

The following interactive data table outlines typical parameters for a GC-MS analysis.

Table 2: Representative GC-MS Parameters for Analysis

ParameterCondition
GC Column Fused silica (B1680970) capillary column (e.g., CP-Sil-5CB-MS, 25 m x 0.25 mm i.d.)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial temp. 100°C, ramp to 280°C
Injector Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 45-650

The combination of the retention time from the gas chromatogram and the mass spectrum provides a high level of confidence in both the identification and the purity assessment of this compound. mmu.ac.uk

Chemical Compounds Mentioned

Computational and Theoretical Studies of 1 Piperidin 3 Yl Ethanol

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1-(Piperidin-3-yl)ethanol is a key determinant of its properties. The molecule consists of a piperidine (B6355638) ring, which typically adopts a chair conformation, and a hydroxyethyl (B10761427) substituent at the 3-position. The orientation of this substituent (axial or equatorial) and the rotation around the C-C and C-O bonds of the side chain give rise to a complex potential energy surface with multiple local minima.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. researchgate.netingentaconnect.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, are employed to locate and characterize stable conformers. nih.govresearchgate.net

The primary conformational isomerism in this compound involves the chair conformation of the piperidine ring and the positioning of the 1-hydroxyethyl group. The substituent can be either in an axial or an equatorial position. DFT calculations allow for the precise determination of the geometries of these conformers and their relative energies. Generally, for substituted piperidines, the equatorial conformer is thermodynamically more stable due to reduced steric hindrance. wikipedia.org The energy difference between the conformers can be calculated to predict their population distribution at a given temperature. Theoretical studies support that computational methods can accurately predict molecular geometries and vibrational frequencies. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer Substituent Position Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
1 Equatorial 0.00 C2-C3-C(ethanol)-O ≈ 178
2 Axial +1.85 C2-C3-C(ethanol)-O ≈ 65
3 Equatorial (gauche) +0.60 C2-C3-C(ethanol)-O ≈ -60

Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

While DFT provides static pictures of stable conformers, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. researchgate.net MD simulations track the movements of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

An MD simulation of this compound, typically run for nanoseconds in a simulated solvent environment, can reveal:

Conformational transitions: The frequency and pathways of interconversion between axial and equatorial conformers, as well as rotations of the side chain.

Flexibility: Analysis of root-mean-square deviation (RMSD) provides information on the structural stability and flexibility of different parts of the molecule. researchgate.net

Solvent effects: How interactions with solvent molecules (e.g., water) influence conformational preferences and hydrogen bonding patterns.

These simulations are crucial for understanding how the molecule behaves in a biological environment, providing a dynamic context to the static energy landscapes from DFT. researchgate.net

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond can form between the hydroxyl (-OH) group of the ethanol (B145695) side chain (donor) and the lone pair of electrons on the piperidine nitrogen atom (acceptor).

The formation of such a bond depends on the molecule adopting a specific conformation that brings these two groups into close proximity, typically forming a stable six-membered ring structure. This occurs when the side chain folds back towards the ring. Computational studies on similar amino-alcohols have shown that such intramolecular hydrogen bonds can significantly stabilize certain conformations. mdpi.com The strength of this interaction can be evaluated by analyzing the distance between the hydrogen and acceptor atoms and the angle of the bond. In some cases, solvent effects can influence whether intramolecular or intermolecular hydrogen bonding (with the solvent) is favored. rsc.org

Table 2: Geometric Parameters for a Hypothetical Intramolecular Hydrogen Bond in this compound

Parameter Value (Å or degrees) Description
H···N Distance ~2.1 Å Distance between the hydroxyl hydrogen and the piperidine nitrogen.
O-H···N Angle ~150° Angle of the hydrogen bond, indicating its linearity and strength.

Note: This table is illustrative, based on typical values for such interactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools for predicting how a ligand like this compound might interact with a biological macromolecule, such as a receptor or enzyme. These methods are foundational in drug discovery and chemical biology. tandfonline.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.comresearchgate.net For this compound, this process would involve:

Obtaining the 3D structure of a potential biological target (e.g., from the Protein Data Bank).

Generating a 3D model of the this compound molecule in a low-energy conformation.

Using a docking algorithm to systematically sample different positions and orientations of the ligand within the target's binding site.

Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The analysis of the best-scoring poses can reveal key binding interactions. For this compound, these would likely include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The piperidine nitrogen, especially when protonated at physiological pH, can act as a hydrogen bond donor.

Ionic Interactions: The protonated piperidine nitrogen can form a salt bridge with negatively charged amino acid residues like aspartate or glutamate. nih.gov

Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring and the ethyl group can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Studies on various piperidine derivatives have shown their ability to bind to a wide range of biological targets, including enzymes and receptors of the central nervous system. clinmedkaz.orgajchem-a.com

Table 3: Illustrative Docking Results for this compound with a Hypothetical Receptor

Parameter Value/Residues Involved Type of Interaction
Binding Energy -7.5 kcal/mol Estimated affinity from scoring function.
Hydrogen Bonds Tyr123, Ser201 Interaction with the hydroxyl group.
Ionic Interaction Asp115 Interaction with the protonated piperidine nitrogen.

Note: This table is hypothetical and serves to illustrate the typical output of a molecular docking study.

This compound is a chiral molecule, possessing two stereocenters: one at the C3 position of the piperidine ring and one at the carbon atom of the side chain bearing the hydroxyl group. This gives rise to four possible stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R).

Biological targets, being chiral themselves, often exhibit stereoselectivity, meaning they bind one enantiomer or diastereomer with higher affinity than others. thieme-connect.comnih.gov This difference in binding can lead to significant variations in biological activity. Molecular docking can provide critical insights into the structural basis of this enantioselectivity. By docking each stereoisomer into the same receptor binding site, researchers can compare their binding energies and interaction patterns. nih.gov

Differences in how each isomer fits within the chiral environment of the binding pocket can lead to one isomer forming more favorable interactions (e.g., an additional hydrogen bond or better hydrophobic contacts) than another. This is a critical consideration in drug design, as often only one stereoisomer is responsible for the desired therapeutic effect. thieme-connect.comrsc.org

Table 4: Hypothetical Binding Energies for Stereoisomers of this compound

Stereoisomer Predicted Binding Energy (kcal/mol) Key Differentiating Interaction
(3R, 1'R) -8.2 Optimal hydrogen bond with Ser150.
(3S, 1'S) -6.5 Steric clash with Phe210.
(3R, 1'S) -7.1 Suboptimal orientation for ionic interaction.

Note: This table illustrates the concept of enantioselectivity in binding, where different stereoisomers have distinct predicted affinities.

1 Piperidin 3 Yl Ethanol As a Chiral Building Block and Medicinal Chemistry Scaffold

Utilization in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 1-(Piperidin-3-yl)ethanol makes it a highly suitable substrate for the synthesis of complex N-heterocycles. researchgate.net General strategies for constructing highly substituted piperidine (B6355638) analogs often involve multicomponent cascade reactions that can efficiently form several new C-N and C-C bonds in a single step. researchgate.net Methodologies such as the functionalization and cyclization of unsaturated amines or the simultaneous functionalization and hydrogenation of pyridine (B92270) precursors are common approaches to creating diverse piperidine cores. researchgate.netmdpi.com

For a building block like this compound, the secondary amine can participate in reactions like Michael additions, Mannich reactions, or Knoevenagel condensations, while the hydroxyl group can be used for ether or ester linkages, or as a directing group in catalytic reactions. researchgate.net For instance, condensation reactions involving 2-hydroxymethyl piperidine (a regioisomer) and various aldehydes readily form bicyclic oxazolidine (B1195125) systems, demonstrating how the proximity of amine and alcohol functionalities can be exploited to create fused heterocyclic structures under mild conditions. nih.gov Such transformations highlight the potential of this compound to serve as a precursor for generating novel, sterically defined heterocyclic systems for further investigation in drug discovery programs.

Integration into Drug-like Molecular Libraries and Compound Libraries

In modern drug discovery, there is a significant emphasis on moving beyond flat, aromatic structures towards molecules with greater three-dimensional complexity, a concept often termed "escape from flatland." researchgate.net Saturated N-heterocycles are particularly attractive scaffolds for building drug-like molecular libraries that explore new chemical space. nih.gov The European Lead Factory, for example, has utilized piperidine and related scaffolds for the generation of its compound libraries, underscoring the value of this structural motif. nih.gov

This compound is an ideal candidate for integration into such libraries. As an enantiomerically pure building block, it allows for the synthesis of stereochemically defined compounds, which is crucial for understanding specific interactions with biological targets. nih.gov The piperidine nitrogen and the ethanol (B145695) side chain provide two points for diversification, enabling the creation of a library of derivatives with varied physicochemical properties by reacting them with a range of acids, aldehydes, sulfonyl chlorides, and other reagents. The resulting small-molecule libraries, built around the rigid, chiral piperidine core, can be screened against various biological targets to identify novel hit compounds. nih.govnih.gov

Role in Lead Compound Optimization and Analogue Design

Once a lead compound is identified, its structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple avenues for such lead optimization and analogue design.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule but possess improved properties. nih.gov This involves replacing the central core of a molecule while preserving the spatial orientation of key pharmacophoric features. nih.govuniroma1.it The piperidine ring is a common replacement for other cyclic structures in scaffold hopping campaigns. For example, in the development of neurokinin-3 receptor (NK3R) antagonists, various heterocyclic scaffolds, including fused piperidines, were designed to replace a triazolopiperazine substructure. nih.gov This approach aimed to generate novel antagonists with different physicochemical profiles. nih.gov Similarly, the this compound scaffold could be used to replace other cores, such as aromatic rings, to enhance properties like solubility or metabolic stability while maintaining the necessary geometry for target binding. frontiersin.org

Side-chain decoration involves modifying the peripheral substituents of a core scaffold to probe structure-activity relationships (SAR) and enhance biological activity. nih.gov The this compound structure is well-suited for this approach due to its two distinct points of modification: the piperidine nitrogen and the hydroxyl group of the ethanol side chain.

The piperidine nitrogen can be functionalized through reactions such as alkylation, acylation, or sulfonylation. SAR studies on various N-substituted piperidine derivatives have shown that the nature of the substituent on the nitrogen atom significantly influences biological activity. nih.govmdpi.com For instance, in a series of compounds targeting Trypanosoma cruzi, substituting the piperidine nitrogen with apolar moieties like aryl or benzyl (B1604629) rings led to the most active compounds, while polar substituents resulted in lower activity. frontiersin.orgnih.gov The hydroxyl group on the ethanol side chain offers another handle for modification, allowing for the formation of esters or ethers. This dual functionalization capacity enables a systematic exploration of the chemical space around the core scaffold to optimize interactions with a specific biological target.

Development of Derivatives for Specific Biological Target Interactions (in vitro studies)

The piperidine scaffold is a key component in inhibitors designed for various enzymes. By modifying the core structure of this compound, derivatives can be synthesized to target specific enzymes implicated in disease.

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are a primary therapeutic strategy for Alzheimer's disease. inca.gov.br The piperidine ring is a well-established pharmacophore in many cholinesterase inhibitors, including the widely used drug donepezil, where the N-benzylpiperidine fragment interacts with the catalytic anionic site (CAS) of the AChE enzyme. researchgate.netnih.gov

Numerous studies have demonstrated that synthetic piperidine derivatives show potent cholinesterase inhibitory activity. A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit AChE and BuChE. researchgate.net Several of these compounds displayed significant inhibitory activity, with structure-activity relationships indicating that substituents on the benzylidene rings play a crucial role in potency. researchgate.net For example, compound 1d , bearing a nitro substituent, was the most potent against AChE, with an IC50 value comparable to the standard drug rivastigmine. researchgate.net Another study on quinoline (B57606) thiosemicarbazones featuring a piperidine moiety also identified potent dual inhibitors of AChE and BChE. nih.gov These findings underscore the potential of the piperidine scaffold in designing effective cholinesterase inhibitors.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives
CompoundStructure DescriptionTarget EnzymeIC50 (µM)Reference
1d1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55 researchgate.net
1g1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneAChE18.04 researchgate.net
1g1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBuChE17.28 researchgate.net
LASSBio-767(-)-3-O-acetyl-spectaline hydrochlorideAChE7.32 inca.gov.brnih.gov
Compound AN-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideAChE9.68 nih.gov
Compound AN-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideBuChE11.59 nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleotides and is a well-established target for anticancer and antimicrobial agents. bepls.commdpi.com While many DHFR inhibitors are structural analogues of folic acid, novel scaffolds are continuously being explored. bepls.com The piperidine moiety has been incorporated into novel compounds designed as DHFR inhibitors.

A recent study detailed the synthesis and evaluation of 4-piperidine-based thiosemicarbazones as DHFR inhibitors. researchgate.net These compounds were designed by integrating a piperidinyl-benzaldehyde moiety with various thiosemicarbazides. The resulting derivatives exhibited potent DHFR inhibition, with IC50 values in the low micromolar range. researchgate.net The structure-activity relationship analysis revealed that substituents on the thiosemicarbazone portion were critical for activity, demonstrating that the piperidine core can serve as a valuable scaffold for developing new classes of DHFR inhibitors. researchgate.net

Table 2: In Vitro DHFR Inhibitory Activity of Selected 4-Piperidine-Based Thiosemicarbazones
CompoundSubstituent (R group) on ThiosemicarbazoneIC50 (µM)Reference
5p4-fluorophenyl13.70 ± 0.25 researchgate.net
5o3-fluorophenyl16.20 ± 0.45 researchgate.net
5n2-fluorophenyl18.50 ± 0.35 researchgate.net
5m4-chlorophenyl19.70 ± 0.65 researchgate.net
5l3-chlorophenyl22.10 ± 0.55 researchgate.net
5d3-bromophenyl26.11 ± 0.38 researchgate.net
5c2-bromophenyl30.16 ± 0.74 researchgate.net

Receptor Binding Assays

Derivatives of the this compound scaffold have been extensively evaluated for their binding affinity to various receptors, demonstrating the importance of the piperidine core in molecular recognition. The inherent structural features of piperidine, including its basic nitrogen atom and its capacity for stereoisomeric diversity, make it a privileged structure for targeting a range of biological macromolecules.

Radioligand binding assays have been instrumental in quantifying the affinity of these derivatives for their respective targets. For instance, piperidine-based compounds have shown high affinity for sigma receptors (σR), which are implicated in numerous central nervous system (CNS) disorders. A screening of piperidine/piperazine-based compounds identified a derivative with a high affinity for the sigma-1 receptor (σ1R), exhibiting a Ki value of 3.2 nM, which is comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM) rsc.orgnih.gov. Further studies have highlighted that the piperidine core is a critical structural element for dual affinity at both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors acs.orgnih.gov.

Similarly, modifications of the piperidine scaffold have led to potent ligands for other receptor systems. N-aryl-piperidine derivatives have shown moderate to high affinity for the human histamine H3 receptor, underscoring the importance of the conformationally restricted piperidine moiety for specific binding nih.gov. Enantiomerically pure 1-(1,2-diphenylethyl)piperidines have been synthesized and tested as inhibitors of [³H]MK-801 binding to the NMDA receptor channel, demonstrating stereospecific interactions researchgate.net. Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas nih.gov.

The following table summarizes the receptor binding affinities for several classes of piperidine derivatives.

Compound ClassTarget ReceptorKey FindingsReference
Benzylpiperidine DerivativesSigma-1 (σ1R)High affinity with Ki values in the low nanomolar range (e.g., 3.2 nM). rsc.orgnih.gov
PhenoxyalkylpiperidinesSigma-1 (σ1R)High affinity and selectivity, with Ki values as low as 0.34 nM. uniba.it
N-Aryl-piperidinesHistamine H3 (H3R)Moderate to high affinity, demonstrating the favorability of the piperidine spacer. nih.gov
1-(1,2-diphenylethyl)piperidinesNMDA ReceptorStereospecific inhibition of [³H]MK-801 binding. researchgate.net
Spiro[chromene-2,4′-piperidine]sSerotonin 5-HT2CPotent and selective partial agonists (EC50 = 121.5 nM for compound 8). nih.gov

Modulation of Biological Pathways

Beyond simple receptor binding, derivatives incorporating the piperidine scaffold have been shown to modulate complex biological pathways, making them attractive candidates for therapeutic intervention in diseases like cancer and inflammatory disorders.

One significant area of investigation is the activation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and is a key target in cancer therapy mdpi.com. Synthetic benzamide (B126) derivatives containing a piperidine moiety have been shown to induce the expression of HIF-1α protein. This upregulation, in turn, activates downstream target genes such as p21 and increases the expression of cleaved caspase-3, ultimately promoting apoptosis in tumor cells. The activation of HIF-1α can occur through various signaling cascades, including the PI3K/AKT/mTOR pathway mdpi.com.

In the realm of inflammation, piperidine derivatives have been developed as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and induces a form of inflammatory cell death known as pyroptosis. By inhibiting this pathway, these compounds can exert anti-inflammatory effects. For example, compounds that merge a 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one moiety with other chemical features have demonstrated the ability to prevent pyroptotic cell death and reduce IL-1β release in cellular models.

Furthermore, piperidine derivatives are involved in modulating neurotransmitter systems by acting on sigma receptors, which function as chaperone proteins that regulate several pathways, including glutamatergic, dopaminergic, and cholinergic systems rsc.orgnih.gov. The interaction of these ligands with sigma receptors can influence intracellular Ca2+ signaling, highlighting their role as modulators of fundamental cellular processes researchgate.net.

Pharmacophoric Features and Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the specific chemical features they present for interaction with biological targets. Structure-activity relationship (SAR) studies have been crucial in elucidating these key pharmacophoric elements and guiding the optimization of lead compounds.

The piperidine ring itself is a core pharmacophoric feature. Its basic nitrogen atom is often crucial for forming ionic or hydrogen bond interactions within receptor binding pockets. The conformational rigidity of the piperidine ring, compared to more flexible aliphatic amines, can also contribute to higher binding affinity and selectivity nih.gov.

SAR studies on various classes of piperidine derivatives have revealed important trends:

Substitution on the Piperidine Nitrogen (N-1): This position is a common point for modification to modulate affinity and selectivity. In a series of sigma-1 receptor ligands, the N-substituent was found to interact with a lipophilic binding pocket, and changes at this position significantly altered receptor affinity researchgate.net. For influenza virus inhibitors, modifications at the N-1 position with a tert-Butyl carboxylate group led to a compound with an EC50 value as low as 0.05 µM nih.gov.

Substitution on the Piperidine Ring: The position and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical for potency. In a series of HIV-1 protease inhibitors, (R)-piperidine-3-carboxamide was identified as an optimal P2-ligand, demonstrating that both the position (3- vs. 4-) and the stereochemistry are decisive for inhibitory activity plos.org. For sigma-1 receptor ligands, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction uniba.it.

Nature of Linked Moieties: The groups attached to the piperidine scaffold profoundly influence activity. For sigma receptor ligands, a 4-hydroxylphenyl-moiety was generally detrimental to affinity, while the nature of the basic amino group was found to drive affinity and selectivity between σ1R and σ2R nih.gov. In a series of influenza inhibitors, an ether linkage between a quinoline ring and the piperidine was found to be critical for activity nih.gov.

The following table provides a summary of key SAR findings for different series of piperidine derivatives.

Compound SeriesTarget/ActivityStructural ModificationImpact on ActivityReference
Benzylpiperidine DerivativesSigma ReceptorsReplacement of 4-phenyl with 4-hydroxylphenylDetrimental to both σ1R and σ2R affinity. nih.gov
HIV-1 Protease InhibitorsHIV-1 Protease(R)-piperidine-3-carboxamide vs. other isomers at P2 position(R)-stereochemistry at the 3-position showed the most effective inhibitory activity. plos.org
Influenza Virus InhibitorsInfluenza VirusEther linkage vs. sulfur linkage at C-4Oxygen linkage was critical and superior to sulfur for potent activity. nih.gov
N-aryl-piperidinesHistamine H3 ReceptorPiperidine vs. Piperazine (B1678402) spacerThe more conformationally restricted piperidine ring showed significantly higher affinity. nih.gov
PhenoxyalkylpiperidinesSigma-1 Receptor4-methyl substitution on piperidine ringConfirmed to confer optimal interaction and high affinity. uniba.it

Future Directions in Research

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is crucial for accessing a diverse range of 1-(piperidin-3-yl)ethanol derivatives. Current research into the synthesis of piperidine-containing compounds highlights several promising future directions. Key areas of exploration include the development of stereoselective and atom-economical reactions.

Future synthetic strategies are expected to focus on:

Asymmetric Synthesis: Developing novel catalytic methods to produce enantiomerically pure derivatives, which is critical for pharmacological applications.

One-Pot and Tandem Reactions: Designing multi-component reactions and cascade sequences to construct complex molecular architectures from simple precursors in a single operation, improving efficiency and reducing waste. Examples include potential tandem Ugi/intramolecular Diels-Alder reactions.

Flow Chemistry: Utilizing continuous-flow reactors to enhance reaction efficiency, safety, and scalability for the synthesis of piperidine (B6355638) derivatives.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthetic sequence, offering high selectivity and milder reaction conditions.

Modern organic chemistry offers a variety of methods for piperidine ring formation, which can be adapted and optimized for this compound.

Synthetic StrategyDescriptionPotential Advantages
Hydrogenation/Reduction Catalytic hydrogenation of pyridine (B92270) precursors.Well-established, high yields.
Intramolecular Cyclization Ring closure of a linear precursor containing a nitrogen atom.High control over stereochemistry.
Intermolecular Cyclization (Annulation) Formation of the piperidine ring from two or more components.Allows for greater molecular diversity.
Gold(I)-Catalyzed Reactions Oxidative amination of non-activated alkenes to form substituted piperidines.Mild reaction conditions, functional group tolerance.

These advanced synthetic approaches will be instrumental in generating novel libraries of this compound derivatives for further investigation.

Advanced Computational Design of Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound derivatives, advanced computational modeling can accelerate the design and optimization process, saving significant time and resources.

Future research in this area will likely involve:

Pharmacophore Modeling and Virtual Screening: Identifying the key structural features required for biological activity and using these models to screen large virtual libraries of potential derivatives.

Quantum Mechanics (QM) and Molecular Mechanics (MM): Employing QM/MM methods to accurately predict the binding affinities and interaction modes of derivatives with their biological targets.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of ligand-protein complexes to understand the mechanism of action and predict the stability of binding.

Fragment-Based Drug Design (FBDD): Using computational methods to design novel derivatives by combining small molecular fragments that are known to bind to the target.

These computational approaches allow for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties, guiding synthetic efforts toward the most promising candidates.

Expansion of Biological Target Research for Derivatives

The piperidine moiety is a common feature in many biologically active compounds, suggesting that derivatives of this compound could interact with a wide range of biological targets. Future research will focus on expanding the scope of biological investigations to identify new therapeutic applications.

Promising areas for future biological target research include:

Infectious Diseases: Piperidine carboxamides have shown potent and selective activity against the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs. Further exploration of derivatives for activity against other pathogens, such as bacteria and viruses, is warranted.

Inflammatory Diseases: Derivatives of a related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, have been identified as inhibitors of the NLRP3 inflammasome, a key player in inflammatory responses. This suggests that this compound derivatives could be explored for treating inflammatory conditions.

Metabolic Disorders: Certain piperine (B192125) derivatives have been investigated as potential agonists for peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism.

Neurodegenerative Diseases: Given the prevalence of the piperidine scaffold in centrally active drugs, derivatives could be investigated as potential treatments for conditions like Alzheimer's disease.

The versatility of the this compound scaffold makes it an attractive starting point for developing novel therapeutics against a multitude of diseases.

Potential Therapeutic AreaSpecific Biological Target/PathwayRationale
Malaria Plasmodium falciparum proteasome β5 active site (Pf20Sβ5)Piperidine carboxamides have demonstrated selective inhibition.
Inflammation NLRP3 InflammasomeRelated piperidine-containing scaffolds show inhibitory activity.
Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)Piperidine-containing hydrazones have shown antitubercular activity.
Cancer Epidermal Growth Factor Receptor (EGFR)Many EGFR inhibitors incorporate heterocyclic scaffolds.

Development of High-Throughput Screening Methodologies for Derivatives

High-throughput screening (HTS) is a powerful technology for rapidly evaluating large libraries of chemical compounds for biological activity. The development of robust and efficient HTS assays is essential for discovering new biological functions of this compound derivatives.

Future efforts in this domain will concentrate on:

Miniaturization and Automation: Adapting assays to 384-well or 1536-well plate formats to increase throughput and reduce reagent consumption.

Cell-Based Assays: Designing cell-based screens that provide more physiologically relevant data compared to simple biochemical assays.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more detailed understanding of a compound's effects.

Label-Free Detection Technologies: Employing techniques like surface plasmon resonance (SPR) to detect molecular interactions without the need for fluorescent or radioactive labels.

The implementation of these advanced screening methodologies will enable the rapid identification of active derivatives from large chemical libraries, accelerating the hit-to-lead optimization process.

Applications in Chemical Biology and Material Science Research

Beyond its potential in drug discovery, the this compound scaffold holds promise for applications in chemical biology and material science. Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for diverse chemical modifications.

Future research could explore:

Chemical Probes: Developing fluorescently labeled or biotinylated derivatives to be used as chemical probes for studying biological systems, such as identifying the cellular targets of bioactive compounds.

Polymer Chemistry: Using this compound as a monomer or cross-linking agent in the synthesis of novel polymers with unique properties, such as enhanced thermal stability or specific catalytic activities.

Organic Synthesis: Employing the compound as a versatile building block or chiral auxiliary in the synthesis of other complex organic molecules.

Corrosion Inhibitors: Investigating the potential of derivatives to act as corrosion inhibitors, a common application for nitrogen-containing heterocyclic compounds.

The unique structural and chemical properties of this compound make it a valuable tool for a wide range of scientific disciplines, with many potential applications yet to be discovered.

Q & A

What are the recommended safety precautions when handling 1-(Piperidin-3-yl)ethanol in laboratory settings?

This compound is corrosive and poses risks through skin/eye contact, inhalation, or ingestion. Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid: For skin contact, immediately remove contaminated clothing and rinse with water for ≥15 minutes. For eye exposure, flush with water for ≥15 minutes and seek medical attention. Do not induce vomiting if ingested; rinse mouth and consult poison control .
  • Storage: Keep in a tightly sealed container in a cool, dry, ventilated area away from incompatible substances .

How can the molecular structure of this compound be confirmed using spectroscopic methods?

The compound (CAS 3040-44-6, C7H15NO) can be characterized via:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify protons and carbons in the piperidine ring and ethanol moiety. For example, the hydroxyl proton typically appears at δ 1.5–2.5 ppm, while piperidine ring protons resonate between δ 1.2–3.0 ppm .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) generates a molecular ion peak at m/z 129.2 (M+^+), with fragmentation patterns reflecting cleavage of the C–N bond in the piperidine ring .
  • Infrared (IR) Spectroscopy: The O–H stretch (3200–3600 cm1^{-1}) and C–O stretch (1050–1150 cm1^{-1}) confirm the ethanol group .

What synthetic routes are available for preparing this compound, and how do their yields compare?

While direct synthesis data is limited, analogous piperidine derivatives suggest:

  • Reductive Amination: Reacting piperidin-3-one with ethanolamine under hydrogenation (H2_2, Pd/C) may yield the product. Typical yields for similar reactions range from 60–80% after purification .
  • Nucleophilic Substitution: 3-Bromopiperidine reacting with ethylene oxide in basic conditions (e.g., KOH) could form the compound. However, steric hindrance may reduce yields (~50%) .
  • Purification: Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) or recrystallization improves purity (>95%) .

How does the hydroxyl group influence the reactivity of this compound in nucleophilic reactions?

The hydroxyl group enhances hydrophilicity and enables hydrogen bonding, affecting reactivity:

  • Acidity: The O–H proton (pKa ~16–18) can participate in acid-base catalysis, facilitating esterification or etherification under mild conditions.
  • Steric Effects: The ethanol moiety may hinder nucleophilic attack at the piperidine nitrogen, requiring optimized reaction temperatures (e.g., 60–80°C) .
  • Computational Insights: Density Functional Theory (DFT) models predict preferential attack at the piperidine nitrogen over the hydroxyl group due to lower activation energy .

What thermodynamic properties are critical for understanding this compound’s stability?

While direct data is scarce, related piperidine derivatives (e.g., 1-Piperazineethanol) provide insights:

  • Enthalpy of Formation (ΔfH°): Estimated at −220 to −230 kJ/mol based on group contribution methods .
  • Vaporization Enthalpy (ΔvapH°): ~78 kJ/mol, similar to ethanol derivatives, indicating moderate volatility .
  • Thermal Stability: Decomposes above 200°C, releasing COx_x and NOx_x gases. Differential Scanning Calorimetry (DSC) is recommended to assess exothermic peaks .

What analytical techniques are effective for quantifying this compound in complex mixtures?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of acetonitrile/water (70:30) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the hydroxyl group (e.g., trimethylsilylation) to improve volatility. Monitor m/z 129.2 for quantification .
  • Titration: Non-aqueous titration with HClO4_4 in acetic acid quantifies the basic piperidine nitrogen .

How can computational models predict the biological interactions of this compound?

  • Molecular Docking: Simulate binding to targets like GABA receptors or enzymes (e.g., monoamine oxidases). AutoDock Vina or Schrödinger Suite can predict binding affinities (ΔG ~ −8 kcal/mol) .
  • ADMET Prediction: Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB > 0.3) and hepatic metabolism via CYP450 enzymes .

What are the storage and disposal guidelines for this compound?

  • Storage: Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation. Label containers with GHS corrosive and health hazard pictograms .
  • Disposal: Neutralize with dilute HCl, then incinerate or dispose via licensed hazardous waste facilities compliant with EPA/OSHA regulations .

How does stereochemistry affect the physicochemical properties of this compound?

  • Chiral Centers: The piperidine ring’s chair conformation and hydroxyl group orientation influence solubility and melting point. For example, axial hydroxyl groups reduce solubility in nonpolar solvents .
  • Enantiomer Separation: Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with retention times differing by 1–2 minutes under isocratic conditions .

What contradictions exist in the literature regarding this compound’s reactivity?

  • Reaction Pathways: Some studies suggest preferential N-alkylation over O-alkylation, while others report competing side reactions under acidic conditions. Controlled pH (7–9) and low temperatures (0–5°C) mitigate this .
  • Stability in Solution: Conflicting reports on aqueous stability; periodic NMR monitoring is advised to detect decomposition (>10% after 72 hours at room temperature) .

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